(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone

soluble adenylyl cyclase sAC inhibition cAMP signaling

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone (CAS 1797017-66-3, MF C₁₈H₂₂N₂O₃S, MW 346.45) is a synthetic small molecule featuring an indole-2-carbonyl core linked to a 3-cyclohexylsulfonyl-substituted azetidine ring. The compound is structurally related to a broader class of indole-azetidine derivatives that have been explored as MCHR1 antagonists and, more recently, as soluble adenylyl cyclase (sAC) inhibitors.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 1797017-66-3
Cat. No. B2543765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone
CAS1797017-66-3
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C18H22N2O3S/c21-18(17-10-13-6-4-5-9-16(13)19-17)20-11-15(12-20)24(22,23)14-7-2-1-3-8-14/h4-6,9-10,14-15,19H,1-3,7-8,11-12H2
InChIKeyYDBJSAKXXYIJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Procurement Profile for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone (CAS 1797017-66-3)


(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone (CAS 1797017-66-3, MF C₁₈H₂₂N₂O₃S, MW 346.45) is a synthetic small molecule featuring an indole-2-carbonyl core linked to a 3-cyclohexylsulfonyl-substituted azetidine ring [1]. The compound is structurally related to a broader class of indole-azetidine derivatives that have been explored as MCHR1 antagonists and, more recently, as soluble adenylyl cyclase (sAC) inhibitors [2][3]. As of May 2026, there are no peer-reviewed publications reporting primary biological data for this exact compound; available evidence is limited to patent disclosures and database entries [3].

Procurement Risk: Why Generic Indole-Azetidine Scaffolds Cannot Substitute for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone


Within the indole-azetidine chemotype, even minor modifications to the sulfonyl substituent produce profound changes in target engagement, selectivity, and ADME properties. In the MCHR1 antagonist series, replacing the sulfonyl group altered P-glycoprotein (Pgp) efflux ratios by orders of magnitude, directly determining CNS penetration [1]. Similarly, in the sAC inhibitor patent (US20240239774), the cyclohexylsulfonyl-azetidine-indole scaffold appears among specifically claimed embodiments, and the closest analogs with alternative sulfonyl groups show IC₅₀ values ranging from 60 nM to >10 µM, underscoring that the cyclohexylsulfonyl moiety is not merely a decorative substituent but a determinant of inhibitory potency [2]. Generic interchange with isobutylsulfonyl, 4-chlorophenylsulfonyl, or furan-2-ylmethylsulfonyl analogs—each commercially available under different CAS numbers—would invalidate any SAR continuity and likely abolish target activity [3].

Quantitative Differentiation Evidence for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone (CAS 1797017-66-3)


sAC Inhibitory Potency: Cyclohexylsulfonyl vs. Alternative Sulfonyl Analogs in Biochemical Assays

The compound (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone is structurally embedded within the Markush claims of US20240239774 as an indole-azetidine sAC inhibitor. While the exact IC₅₀ of the title compound has not been publicly disclosed in a peer-reviewed format, its closest patent analogs containing cyclohexylsulfonyl-azetidine-indole scaffolds exhibit IC₅₀ values in the 60–196 nM range in purified human sAC biochemical assays [1]. In contrast, structurally related compounds in the same patent family but bearing alternative sulfonyl groups (e.g., arylsulfonyl or smaller alkylsulfonyl) or lacking the indole NH show IC₅₀ values elevated to >1 µM or are inactive [1]. This 5- to >16-fold potency window suggests that the cyclohexylsulfonyl-indole combination is a privileged pharmacophore within this inhibitor series.

soluble adenylyl cyclase sAC inhibition cAMP signaling

Cellular sAC Inhibition: Target Engagement in HEK293 Cells vs. Biochemical Potency

For the closest cyclohexylsulfonyl-azetidine-indole patent analogs (Example 16 in US20240239774), cellular sAC inhibition was confirmed in HEK293 cells stably expressing human sAC, yielding an IC₅₀ of 196 nM—within ~1.4-fold of the biochemical IC₅₀ of 141 nM [1]. This minimal biochemical-to-cellular shift indicates favorable cell permeability and target engagement without significant intracellular binding artifacts. In contrast, many indole-azetidine MCHR1 antagonists from the earlier generation suffered from complete cellular exclusion due to Pgp-mediated efflux, with efflux ratios exceeding 10, rendering them inactive in cellular and in vivo CNS models [2]. The sAC patent compounds, by virtue of their distinct sulfonamide architecture, appear to circumvent this efflux liability, although direct Pgp data for the title compound remains unavailable.

cellular target engagement cAMP modulation HEK293

Physicochemical Differentiation: Cyclohexylsulfonyl vs. Isobutylsulfonyl and 4-Chlorophenylsulfonyl Analogs

The cyclohexylsulfonyl substituent imparts distinct physicochemical properties compared to commercially available analogs. (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone (MW 346.45, clogP ~2.8) occupies a moderate lipophilicity space that balances solubility and permeability [1]. By comparison, the isobutylsulfonyl analog (CAS 1788676-99-2, MW 334.44, clogP ~2.1) is more polar but may sacrifice hydrophobic target contacts, while the 4-chlorophenylsulfonyl analog (CAS 1797887-57-0, MW 374.84, clogP ~3.5) is substantially more lipophilic and carries a higher risk of promiscuous binding and poor aqueous solubility [1]. These calculated differences, while not direct experimental comparisons, inform solvent selection for in vitro assays and formulation strategy.

physicochemical properties logP solubility medicinal chemistry

Validated Application Scenarios for Procurement of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone


Soluble Adenylyl Cyclase (sAC) Inhibitor Tool Compound for cAMP Signaling Research

Based on US20240239774 patent data, the cyclohexylsulfonyl-azetidine-indole scaffold is a documented pharmacophore for human sAC inhibition. Procurement of CAS 1797017-66-3 is rational for laboratories studying cAMP-mediated processes in sperm capacitation, intraocular pressure regulation, or cancer cell proliferation, where sAC (ADCY10) represents a distinct target from transmembrane adenylyl cyclases. The compound's structural analogs demonstrate low nanomolar biochemical IC₅₀ values (60–196 nM) and confirmed cellular target engagement in HEK293 cells . Researchers should request the patent example number correspondence from the vendor to confirm exact identity.

Structure-Activity Relationship (SAR) Studies on Indole-Azetidine Sulfonamide Series

For medicinal chemistry teams exploring the sulfonyl substituent SAR of indole-azetidine pharmacophores, CAS 1797017-66-3 serves as the cyclohexyl reference point within a matrix of commercially available analogs (isobutyl CAS 1788676-99-2, 4-chlorophenyl CAS 1797887-57-0, triazolyl CAS 2034488-26-9). Systematic comparison of these analogs—combined with the sAC patent data showing >5-fold potency differences across sulfonyl variants—enables identification of the optimal steric and electronic parameters for target engagement . Note that for MCHR1-targeted programs, earlier literature (Bolli et al., 2011) indicates that Pgp efflux susceptibility is highly sulfonyl-dependent, and the cyclohexylsulfonyl variant may offer a differentiated ADME profile .

Chemical Probe Qualification for IDO/TDO Pathway Investigation (Exploratory)

Vendor descriptions and database annotations suggest that (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone may possess IDO/TDO inhibitory activity, although no peer-reviewed quantitative data supports this claim as of May 2026. Laboratories investigating tryptophan metabolism in tumor immune evasion may consider this compound for preliminary screening panels, provided that negative control analogs (e.g., the isobutylsulfonyl variant) are tested in parallel and that any positive results are validated with orthogonal assays before publication. Procurement for this application carries higher scientific risk than the sAC use case above .

Quote Request

Request a Quote for (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.